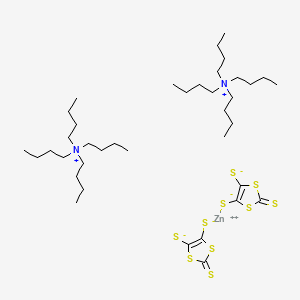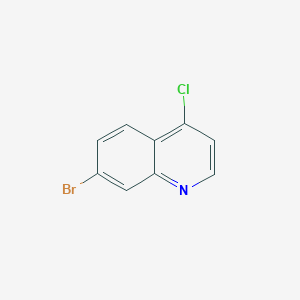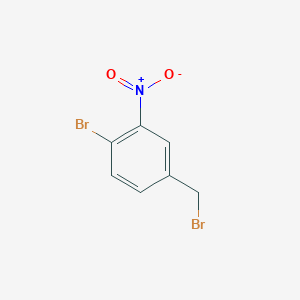
BIS(TETRA-N-BUTYLAMMONIUM)BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)ZINCCOMPLEX
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BIS(TETRA-N-BUTYLAMMONIUM)BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)ZINCCOMPLEX: is a coordination compound with the molecular formula C38H72N2S10Zn. This compound is known for its unique electrochemical properties and strong absorption in the UV-Vis spectrum. It is primarily used in the field of organic electronic materials and magnetic molecular conductors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of BIS(TETRA-N-BUTYLAMMONIUM)BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)ZINCCOMPLEX typically involves the reaction of zinc salts with 1,3-dithiole-2-thione-4,5-dithiolato ligands in the presence of tetra-N-butylammonium as a counterion. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in an organic solvent such as acetonitrile or dichloromethane. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as filtration, washing, and drying to obtain the final product in solid form .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the dithiolato ligands are oxidized to form disulfide bonds.
Reduction: It can also undergo reduction reactions, where the zinc center is reduced to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where the ligands are replaced by other coordinating species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under inert atmosphere conditions.
Major Products:
Oxidation: Formation of disulfide-bridged complexes.
Reduction: Formation of lower oxidation state zinc complexes.
Substitution: Formation of new coordination complexes with different ligands.
科学研究应用
Chemistry: The compound is used as a precursor for the synthesis of other coordination complexes and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metallopharmaceuticals.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It is also used in the development of magnetic molecular conductors .
作用机制
The mechanism of action of BIS(TETRA-N-BUTYLAMMONIUM)BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)ZINCCOMPLEX involves the coordination of the zinc center with the dithiolato ligands. This coordination results in the formation of a stable complex with unique electrochemical properties. The compound can interact with various molecular targets, including other metal ions and organic molecules, through coordination and redox reactions. These interactions can modulate the electronic properties of the compound, making it useful in various applications .
相似化合物的比较
- Bis(Tetra-N-butylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel complex
- Bis(Tetra-N-butylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium complex
Comparison:
- Electrochemical Properties: The zinc complex has distinct electrochemical properties compared to its nickel and palladium counterparts, making it more suitable for certain applications in organic electronics.
- Stability: The zinc complex is generally more stable under ambient conditions compared to the nickel and palladium complexes.
- Applications: While all three complexes are used in organic electronic materials, the zinc complex is particularly favored for its strong UV-Vis absorption and magnetic properties .
属性
分子式 |
C38H72N2S10Zn |
|---|---|
分子量 |
943 g/mol |
IUPAC 名称 |
zinc;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium |
InChI |
InChI=1S/2C16H36N.2C3H2S5.Zn/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 |
InChI 键 |
ZBBYMGVOKYWSPO-UHFFFAOYSA-J |
规范 SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1278263.png)
